4-Hydroxybenzaldehyde-d5

Beschreibung

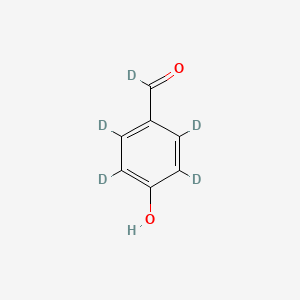

4-Hydroxybenzaldehyde-d5 (CAS 298704-22-0) is a deuterated isotopologue of 4-hydroxybenzaldehyde, where five hydrogen atoms are replaced with deuterium. Its molecular formula is C₇D₅HO₂, with a molecular weight of 127.152 . This compound is synthesized as a stable isotope-labeled internal standard for analytical applications, particularly in the quality control (QC) of pharmaceuticals like Bisoprolol. Its primary use lies in analytical method validation (AMV) and impurity profiling, ensuring compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) .

Key properties include:

Eigenschaften

Molekularformel |

C7H6O2 |

|---|---|

Molekulargewicht |

127.15 g/mol |

IUPAC-Name |

deuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D,5D |

InChI-Schlüssel |

RGHHSNMVTDWUBI-RALIUCGRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])O)[2H] |

Kanonische SMILES |

C1=CC(=CC=C1C=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hydroxybenzaldehyde-d5 can be synthesized through several methods. One common method involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting intermediate . Another method involves the bromination of 4-Hydroxybenzaldehyde followed by a copper-mediated coupling reaction with methoxide .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of p-cresol with air or oxygen under the action of a catalyst . This method is widely used due to its efficiency and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxybenzaldehyde-d5 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form p-hydroxybenzoic acid.

Reduction: It can be reduced to form p-hydroxybenzyl alcohol.

Substitution: It can react with dimethyl sulfate to produce anisaldehyde.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in a basic medium is commonly used for oxidation reactions.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Dimethyl sulfate is used for methylation reactions.

Major Products Formed

- p-Hydroxybenzoic acid p-Hydroxybenzyl alcohol

Substitution: Anisaldehyde

Wissenschaftliche Forschungsanwendungen

Wound Healing

One of the most promising applications of 4-hydroxybenzaldehyde-d5 is in the field of wound healing. Research indicates that this compound accelerates wound closure through enhanced keratinocyte migration and angiogenesis. In a study involving C57BL6 mice, treatment with 4-hydroxybenzaldehyde resulted in a significant increase in wound closure rates compared to controls. The combination of 4-hydroxybenzaldehyde with platelet-derived growth factor subunit B homodimer (PDGF-BB) showed synergistic effects, further promoting wound healing .

| Treatment Type | Wound Closure Rate on Day 6 |

|---|---|

| Control | 20% |

| PDGF-BB | 29.4% |

| 4-Hydroxybenzaldehyde | 34% |

| Combination (4-HBA + PDGF-BB) | 44% |

Antiparasitic Activity

This compound has demonstrated antiparasitic effects against Toxoplasma gondii, a protozoan parasite responsible for toxoplasmosis. In vitro studies showed that treatment with this compound induced autophagy in bone marrow-derived macrophages and significantly reduced the intracellular growth of the parasite. This suggests potential therapeutic applications for treating infections caused by T. gondii with fewer side effects compared to conventional medications .

Anticancer Effects

Case studies have reported the use of this compound in cancer treatment, particularly lung cancer. In two documented cases, patients who underwent surgical operations for lung cancer were prescribed varying doses of the compound post-surgery to prevent tumor recurrence. The results indicated stabilization of tumor markers such as neuron-specific enolase and carcino-embryonic antigen, suggesting that 4-hydroxybenzaldehyde may play a role in cancer management .

Material Science Applications

In addition to its biological applications, this compound is utilized in materials science for synthesizing liquid crystals and as an intermediate in organic synthesis processes. It can react with various compounds to form derivatives used in electronic materials and sensors .

Wirkmechanismus

The mechanism of action of 4-Hydroxybenzaldehyde-d5 involves its interaction with various molecular targets and pathways. It can penetrate the blood-brain barrier and has a high distribution concentration in the brain . It is rapidly metabolized into 4-hydroxybenzoic acid, which exerts its effects through various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated 4-Hydroxybenzaldehyde (CAS 123-08-0)

The non-deuterated counterpart, 4-hydroxybenzaldehyde, is a foundational compound in organic synthesis and pharmaceutical research.

Key Differences :

- Analytical Utility: The deuterated form’s higher molecular weight enables precise quantification in mass spectrometry by providing a distinct mass shift (~5 Da) from the non-deuterated analyte .

- Synthesis : Deuterated analogs require specialized isotopic labeling techniques, increasing production complexity and cost .

Structural Analogs: 3-Hydroxybenzaldehyde and 2-Hydroxybenzaldehyde

These isomers differ in hydroxyl group positioning, altering reactivity and applications.

| Parameter | This compound | 3-Hydroxybenzaldehyde | 2-Hydroxybenzaldehyde (Salicylaldehyde) |

|---|---|---|---|

| CAS Number | 298704-22-0 | 100-83-4 | 90-02-8 |

| Functional Groups | Aldehyde, para-OH | Aldehyde, meta-OH | Aldehyde, ortho-OH |

| Applications | Isotopic standard | Antimicrobial agent synthesis | Chelating agent, fragrance additive |

Key Differences :

Functional Group Derivatives: 4-Hydroxybenzoic Acid (CAS 99-96-7)

4-Hydroxybenzoic acid replaces the aldehyde group with a carboxylic acid, expanding its utility in preservatives (e.g., parabens).

| Parameter | This compound | 4-Hydroxybenzoic Acid |

|---|---|---|

| Molecular Formula | C₇D₅HO₂ | C₇H₆O₃ |

| Applications | Analytical standard | Preservative, polymer synthesis |

| Reactivity | Aldehyde undergoes nucleophilic addition | Carboxylic acid participates in esterification |

Key Insight : While this compound is metabolically inert in its role as a standard, 4-hydroxybenzoic acid is bioactive, influencing its use in cosmetics and food preservation .

Deuterated Analogs: 3-(Ethoxy-d5)-4-hydroxybenzaldehyde (CAS 121-32-4)

This compound introduces deuterium in an ethoxy group, altering lipophilicity and fragmentation patterns in MS.

| Parameter | This compound | 3-(Ethoxy-d5)-4-hydroxybenzaldehyde |

|---|---|---|

| Deuterium Position | Benzene ring and aldehyde | Ethoxy group |

| Molecular Weight | 127.152 | 166.17 |

| Applications | Bisoprolol impurity analysis | Specialty chemical synthesis |

Key Difference : The ethoxy group in the latter compound increases its hydrophobicity, making it suitable for lipid matrix studies .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid (CAS 331-39-5) features two hydroxyl groups and an acrylic acid chain, enabling antioxidant activity.

| Parameter | This compound | Caffeic Acid |

|---|---|---|

| Functional Groups | Aldehyde, para-OH | Acrylic acid, 3,4-di-OH |

| Applications | Analytical standard | Antioxidant, dietary supplements |

Key Insight : Unlike this compound, caffeic acid’s conjugated system allows UV absorption, facilitating HPLC-UV detection .

Biologische Aktivität

4-Hydroxybenzaldehyde-d5 (also known as this compound), a deuterated form of 4-hydroxybenzaldehyde, is a compound of interest in various biological studies due to its potential therapeutic properties. This article focuses on its biological activity, particularly in the context of immunomodulation and antiparasitic effects, as well as its chemical properties and applications.

This compound has the molecular formula and is characterized by the presence of a hydroxyl group and an aldehyde group on a benzene ring. The deuteration enhances its stability and allows for precise tracking in biological systems. The compound is often utilized in analytical chemistry for method development and validation due to its unique isotopic signature, which can improve the accuracy of mass spectrometry analyses .

Immunomodulatory Effects

Recent studies have demonstrated that 4-Hydroxybenzaldehyde (4-HBA) exhibits significant immunomodulatory properties. In a study involving murine bone marrow-derived macrophages (BMDMs) infected with Toxoplasma gondii, 4-HBA was shown to restrict intracellular growth of the parasite. This effect is mediated through the activation of SIRT1 (NAD-dependent protein deacetylase sirtuin-1), which is crucial for autophagy induction .

- Mechanism of Action : The activation of SIRT1 leads to enhanced autophagy, contributing to the suppression of T. gondii proliferation within macrophages. The study found that treatment with 10 µM of 4-HBA did not induce cytotoxicity but effectively reduced the number of infected cells and inhibited parasite growth in a dose-dependent manner .

Antiparasitic Properties

The antiparasitic effects of 4-HBA were further supported by data showing decreased expression levels of T. gondii surface antigen 1 (SAG1) in treated BMDMs, indicating a reduction in parasite viability and replication . This suggests that 4-HBA could serve as a potential therapeutic agent against parasitic infections.

Study on Toxoplasma gondii

In a controlled laboratory setting, BMDMs were treated with varying concentrations of 4-HBA following infection with a GFP-expressing strain of T. gondii. The results indicated:

| Treatment Concentration (µM) | % Infected Cells | SAG1 mRNA Expression (Relative Units) |

|---|---|---|

| Control | 90% | 1.0 |

| 10 | 70% | 0.5 |

| 25 | 50% | 0.3 |

| 50 | 20% | 0.1 |

This table illustrates the correlation between increased concentrations of 4-HBA and reduced infection rates, further supporting its potential role in treating parasitic diseases .

Research Findings

The findings from various studies highlight the multifaceted roles of this compound:

- Antioxidant Properties : Beyond its antiparasitic effects, research indicates that compounds similar to 4-HBA possess antioxidant properties, which may contribute to their overall therapeutic profile .

- Angiogenesis Promotion : Some studies suggest that derivatives like 4-HBA can promote angiogenesis, which is crucial for tissue repair and regeneration .

- Potential in Infectious Diseases : The ability to enhance susceptibility to certain antibiotics when used alongside other treatments indicates that it may play a role in managing infectious diseases more effectively .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Hydroxybenzaldehyde-d5, and how are isotopic purity and yield optimized?

- Answer: Common methods include the Reimer-Tiemann reaction using deuterated phenol and chloroform in alkaline conditions, or catalytic deuteration of 4-Hydroxybenzaldehyde using deuterium gas (D₂) under controlled pressure and temperature. Isotopic purity (>98% d5) is ensured via repeated purification using preparative HPLC coupled with mass spectrometry (MS) to monitor deuterium incorporation . Yield optimization involves adjusting reaction time, solvent polarity (e.g., deuterated ethanol), and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers distinguish it from the non-deuterated form?

- Answer:

- NMR: The absence of proton signals at the deuterated positions (e.g., aromatic protons at C-2,6 and aldehyde proton) confirms deuteration. -NMR shows reduced integration in deuterated regions, while -NMR reveals isotopic shifts (~0.1–0.3 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 127.12 (vs. 122.12 for non-deuterated), with fragmentation patterns validating structural integrity .

- IR Spectroscopy: The O-D stretch (~2500–2700 cm⁻¹) replaces the O-H stretch (~3200 cm⁻¹), confirming deuteration at the hydroxyl group .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Answer: Reverse-phase HPLC with UV detection (λ = 280 nm) is standard, but LC-MS/MS provides higher specificity by tracking deuterium-specific transitions (e.g., m/z 127 → 109 for d5 vs. 122 → 104 for non-deuterated). Calibration curves using deuterated internal standards (e.g., d5-benzoic acid) minimize matrix effects .

Advanced Research Questions

Q. How can experimental design address discrepancies in deuterium incorporation efficiency across synthetic batches?

- Answer: Batch variability often stems from incomplete deuteration or isotopic exchange. To resolve this:

- Use kinetic isotope effect (KIE) studies to optimize reaction conditions (e.g., D₂ pressure, temperature).

- Implement -NMR or isotope ratio MS to quantify site-specific deuteration.

- Apply fractional factorial DOE (Design of Experiments) to identify critical variables (e.g., solvent deuteration level, catalyst aging) .

Q. What methodological challenges arise when comparing the stability of this compound to its non-deuterated counterpart under varying storage conditions?

- Answer: Deuterated compounds may exhibit altered hygroscopicity or thermal stability. Accelerated stability studies (40°C/75% RH) paired with Karl Fischer titration can assess moisture uptake. Differential Scanning Calorimetry (DSC) detects phase transitions, while LC-MS monitors degradation products (e.g., deuterated quinones). Non-deuterated controls are essential to isolate isotopic effects .

Q. How do isotopic effects influence the metabolic fate of this compound in biological systems?

- Answer: Deuterium at the hydroxyl group slows metabolic oxidation due to the KIE, reducing conversion to 4-hydroxybenzoic acid. In vitro assays (e.g., liver microsomes) with LC-MS/MS tracking deuterated metabolites can quantify this. Comparative studies with d0 and d5 forms clarify isotope-specific pharmacokinetics .

Q. What strategies ensure reproducibility when using this compound as an internal standard in multi-laboratory studies?

- Answer:

- Standardize deuterium enrichment (≥98%) via inter-lab cross-validation using isotope dilution MS.

- Pre-calibrate stock solutions in deuterated solvents (e.g., DMSO-d6) to prevent isotopic exchange.

- Share raw data and protocols through FAIR-compliant repositories (e.g., Chemotion) to enhance transparency .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve contradictions in reported solubility data for this compound across studies?

- Answer: Discrepancies often arise from solvent deuteration levels or measurement techniques. Use nephelometry for precise solubility quantification in deuterated vs. non-deuterated solvents. Meta-analyses of published data should account for solvent purity (e.g., D₂O vs. H₂O) and temperature controls .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.